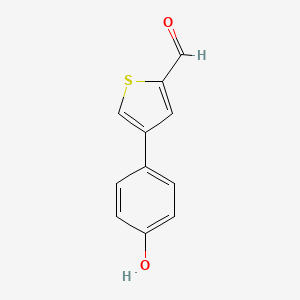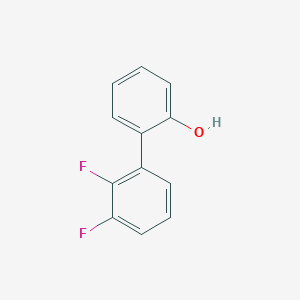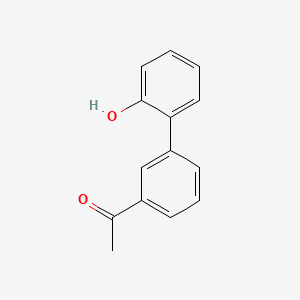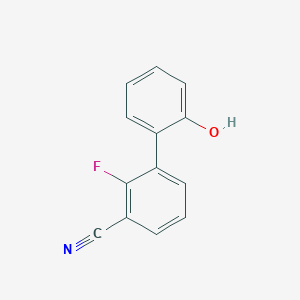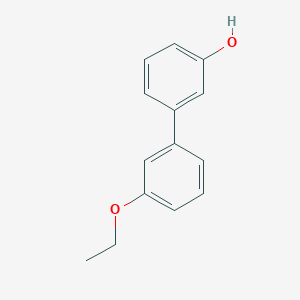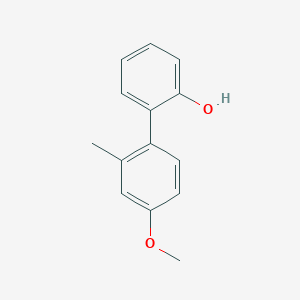
2-(3-Methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylthiophenyl)phenol (95%) is a sulfur-containing phenolic compound with numerous applications in the scientific and medical fields. It is an important chemical for use in the synthesis of various organic compounds, as well as for its pharmacological and biological activities. Its chemical structure consists of a phenolic ring, a methylthiophene group, and a hydroxyl group, and it is soluble in most organic solvents. Due to its unique properties, 2-(3-Methylthiophenyl)phenol (95%) is used in a variety of research applications, including drug synthesis, drug delivery, and drug development.
Aplicaciones Científicas De Investigación
2-(3-Methylthiophenyl)phenol (95%) is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds, such as drugs, pesticides, and other biologically active molecules. It is also used in the development of drug delivery systems, as well as in the synthesis of nanomaterials. Additionally, it is used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanism of action of drugs.
Mecanismo De Acción
2-(3-Methylthiophenyl)phenol (95%) is believed to act as a ligand, binding to proteins and other molecules in the body. This binding is thought to alter the structure and activity of the proteins and molecules, resulting in physiological and biochemical effects. Additionally, it has been suggested that 2-(3-Methylthiophenyl)phenol (95%) may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-(3-Methylthiophenyl)phenol (95%) has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, it has been found to have neuroprotective and anti-depressant effects. Furthermore, it has been found to have antioxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methylthiophenyl)phenol (95%) is a relatively safe compound to use in lab experiments. It has a low toxicity, and it is relatively easy to synthesize. Additionally, it is soluble in most organic solvents, making it easy to use in lab experiments. However, it is important to note that it is a highly reactive compound, and should be handled with caution.
Direcciones Futuras
Due to its unique properties, there are numerous potential future applications for 2-(3-Methylthiophenyl)phenol (95%). These include its use in the synthesis of new drugs and other biologically active molecules, as well as its use in the development of new drug delivery systems. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanism of action of drugs. Furthermore, it could be used in the development of new nanomaterials, as well as in the development of new antioxidant and anti-apoptotic agents. Finally, it could be used in the development of new anti-inflammatory, anti-cancer, and anti-viral agents.
Métodos De Síntesis
2-(3-Methylthiophenyl)phenol (95%) is synthesized through a number of methods, including catalytic hydrogenation and oxidation. The most commonly used method is catalytic hydrogenation, which involves the use of a catalyst such as palladium or platinum to reduce the double bond between the oxygen and the sulfur atoms. This results in the formation of a single bond between the two atoms, resulting in the production of 2-(3-Methylthiophenyl)phenol (95%).
Propiedades
IUPAC Name |
2-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGGMGHXBRLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


